Isbogrel, chemically known as (E)-3-[2-[(4-chlorophenyl)methyl]-4,5-dihydro-4-oxo-1H-imidazol-1-yl]-1-(4-methoxyphenyl)-2-propen -1-ol, [] is a potent and selective thromboxane A2 (TXA2) synthase inhibitor. [, , ] It belongs to the class of organic compounds known as imidazoles, specifically 4,5-dihydroimidazoles. [] Isbogrel has been a subject of significant interest in scientific research, particularly in the fields of cardiovascular pharmacology and biochemistry, due to its role in inhibiting the formation of TXA2. [, , , , ]
Mechanism of Action
Isbogrel exerts its pharmacological effects by inhibiting the enzyme thromboxane A2 synthase. [, , ] This enzyme catalyzes the conversion of prostaglandin H2 to TXA2, a potent vasoconstrictor and platelet aggregator. [, ] By inhibiting TXA2 synthase, Isbogrel effectively reduces the production of TXA2, thereby preventing platelet aggregation and promoting vasodilation. [, ] Studies have demonstrated that Isbogrel exhibits a reversible inhibition of TXA2 synthase, meaning its inhibitory effect diminishes over time as the drug is metabolized and eliminated. []
Applications
Investigating the Role of TXA2 in Coronary Ischemia: Studies have explored the role of TXA2 in collagen-induced coronary ischemia using Isbogrel as a pharmacological tool. [] Results suggest that Isbogrel's ability to inhibit TXA2 formation can ameliorate ischemic ECG changes, highlighting the potential involvement of TXA2 in this condition. []
Evaluating Antithrombotic Potential: Research has investigated the antithrombotic effects of Isbogrel in various animal models. [, , ] Studies exploring its impact on bleeding time in rats, in combination with other antithrombotic and thrombolytic agents, provide insights into its potential role in preventing thrombosis. []
Developing Dual-Acting Antithrombotic Agents: Isbogrel has served as a building block in the development of novel dual-acting thromboxane receptor antagonist/synthase inhibitors. [] By linking Isbogrel to known thromboxane receptor antagonists, researchers have explored the creation of compounds with combined inhibitory effects on both TXA2 synthesis and receptor binding. []
Related Compounds
KW-3635
Compound Description: KW-3635 (sodium (E)-11-[2-(5,6-dimethyl-1-benzimidazolyl)ethylidene]-6,11-dihydrodibenz[b,e]oxepine-2-carboxylate monohydrate, CAS 127166-41-0) is a novel thromboxane A2 (TxA2) receptor antagonist. []
Relevance: KW-3635 is being investigated for its potential in treating ischemic heart disease. While both KW-3635 and Isbogrel exhibit anti-platelet activity, KW-3635 functions as a TxA2 receptor antagonist, [] whereas Isbogrel acts as a thromboxane A2 synthase inhibitor. [] This difference in their mechanism of action suggests distinct approaches to modulating platelet function.
Daltroban
Compound Description: Daltroban is a thromboxane A2 receptor antagonist. []
Ticlopidine
Compound Description: Ticlopidine is an antiplatelet drug that functions by inhibiting the ADP receptor on platelets. [, ]
Ozagrel
Compound Description: Ozagrel is a thromboxane A2 synthase inhibitor. [, ]
Warfarin
Compound Description: Warfarin is an anticoagulant that inhibits vitamin K epoxide reductase, thereby reducing the synthesis of active clotting factors. []
Relevance: Though both Warfarin and Isbogrel affect the coagulation cascade, they do so through different mechanisms and at different points. Warfarin acts by inhibiting vitamin K epoxide reductase, which is essential for the synthesis of active clotting factors. [] In contrast, Isbogrel targets thromboxane A2 synthase, inhibiting platelet aggregation. [] This distinction highlights their contrasting roles in managing thrombotic events.
Tissue-type Plasminogen Activator (TPA)
Compound Description: Tissue-type plasminogen activator (TPA) is a thrombolytic agent that catalyzes the conversion of plasminogen to plasmin, promoting fibrinolysis. []
Relevance: TPA and Isbogrel demonstrate a synergistic effect in prolonging bleeding time. [] While TPA acts as a thrombolytic agent by dissolving fibrin clots, Isbogrel inhibits platelet aggregation by targeting thromboxane A2 synthase. [, ] Their combined effect suggests a potential for enhanced antithrombotic therapy.
Urokinase (UK)
Compound Description: Urokinase (UK) is a thrombolytic agent that activates plasminogen to form plasmin, promoting the breakdown of fibrin clots. []
Relevance: Similar to TPA, Urokinase exhibits a synergistic effect with Isbogrel in prolonging bleeding time. [] While Urokinase directly targets fibrinolysis, Isbogrel inhibits platelet aggregation. [, ] This combined action suggests a potential for enhanced antithrombotic effects.
Aspirin
Compound Description: Aspirin is an antiplatelet drug that irreversibly inhibits cyclooxygenase-1 (COX-1), reducing the production of thromboxane A2. [, ]
CS-518 (RS-5186)
Compound Description: CS-518 (RS-5186; sodium 2-(1-imidazolylmethyl)-4,5-dihydrobenzo[b]thiophene-6-carboxylate, CAS 113817-57-5) is a new thromboxane (TX) synthetase inhibitor. []
Dazoxiben
Compound Description: Dazoxiben is a thromboxane synthase inhibitor. []
Relevance: Dazoxiben and Isbogrel belong to the same class of antiplatelet drugs, both acting as thromboxane synthase inhibitors. [] Researchers have explored linking Dazoxiben to thromboxane receptor antagonists, aiming to create dual-acting molecules with enhanced antithrombotic properties. []
ICI 192605
Compound Description: ICI 192605 is a thromboxane receptor antagonist belonging to the 1,3-dioxane series. []
Relevance: Unlike Isbogrel, which is a thromboxane synthase inhibitor, ICI 192605 acts as a thromboxane receptor antagonist. [] Researchers have investigated linking ICI 192605 with thromboxane synthase inhibitors, like Isbogrel, to develop dual-acting molecules potentially exhibiting enhanced antithrombotic effects. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.